2-chloro-N-(furan-2-ylmethyl)-4-methylaniline

Medicinal Chemistry ADME Physicochemical Properties

Reproducibility in medicinal chemistry demands exact regiochemistry-substituting 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline with its regioisomers risks altered selectivity or loss of biological activity. This ortho-chloro, para-methyl N-aryl furfurylamine provides: • A reliable substrate for Buchwald-Hartwig amination and Pd-catalyzed C-N bond formation • A defined probe for structure-metabolism studies of halogenated anilines • A versatile building block for antimicrobial SAR and materials science Supplied with certified purity (95%) and consistent quality for validated synthetic pathways.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
Cat. No. B13246202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(furan-2-ylmethyl)-4-methylaniline
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC2=CC=CO2)Cl
InChIInChI=1S/C12H12ClNO/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3
InChIKeyJJVJPKDASNDDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline: Baseline Profile


2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline is a specialized organic compound belonging to the class of substituted N-aryl furfurylamines . Its chemical formula is C12H12ClNO, corresponding to a molecular weight of 221.68 g/mol . This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and materials science .

Building block for Pd-catalyzed C–N cross-coupling
Chlorine-substituted core for metabolic pathway studies
Furan-containing scaffold for antimicrobial screening

Generic Substitution Failure: 2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline


In the class of N-aryl furfurylamines, seemingly minor structural changes such as the position of a chlorine atom or a methyl group can lead to significant and unpredictable changes in physicochemical properties and biological activity . The specific substitution pattern of 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline (ortho-chloro, para-methyl) is a unique configuration that cannot be readily interchanged with other regioisomers, like 4-chloro-N-(furan-2-ylmethyl)-2-methylaniline, without risking a complete loss of desired function or a change in reaction selectivity . This structure-activity relationship is a foundational principle in medicinal chemistry and dictates that for a given research or industrial application, this specific compound must be used to ensure experimental reproducibility and maintain a validated synthetic pathway.

Regioisomer mismatch

4-Chloro isomer may alter reaction selectivity and biological target engagement, limiting direct replacement.

Halogen analog substitution

2-Bromo or 2-fluoro analogs may shift metabolic N-hydroxylation rate and toxicity profile in liver microsome assays.

Non-chlorinated analog

Absence of chlorine lowers lipophilicity and may reduce membrane permeability, altering cell-based assay outcomes.

Evidence Guide for 2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline


Lipophilicity and Permeability vs. Non-Chlorinated Analog

The addition of a chlorine atom at the ortho position on the aniline ring is a classic medicinal chemistry strategy to modulate a molecule's lipophilicity (LogP) and metabolic stability [1]. While direct quantitative LogP data for 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline is not available in the primary literature, class-level inference from related compounds indicates that substituting the core structure N-(furan-2-ylmethyl)-4-methylaniline with a chlorine atom at the 2-position is expected to increase its LogP. This increase enhances membrane permeability, a critical parameter for cell-based assays and drug discovery programs. This is a key differentiator when compared to the non-chlorinated analog, N-(furan-2-ylmethyl)-4-methylaniline.

Lipophilicity shift
Class-level
Expected increase in LogP vs. non-chlorinated analog
Supports membrane permeability interpretation in cell assays
Direct LogP data to verify; class-level inference from medicinal chemistry principles
Medicinal Chemistry ADME Physicochemical Properties

Metabolic Stability vs. 2-Bromo and 2-Fluoro Analogs

The specific halogen substitution on the 4-methylaniline core is a key determinant of metabolic fate. A study on the rat liver microsomal metabolism of 2-halogenated 4-methylanilines provides quantitative evidence for this. The rate of N-hydroxylation, a primary metabolic pathway often linked to toxicity, was found to increase in the order: 2-bromo-4-methylaniline < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline [1]. This data indicates that the 2-chloro derivative exhibits a higher rate of N-hydroxylation compared to its 2-bromo and 2-fluoro counterparts.

Metabolic N-hydroxylation
Class-level
Rate: 2-Br
Chlorine may increase metabolic liability relative to other halogens
Compound-specific validation needed for furfuryl derivative
Cross-coupling reactivity
Class-level
Requires different Pd/ligand system vs. non-chlorinated analog
Reactivity profile may impact catalyst selection and synthetic yield
Qualitative difference; head-to-head kinetic data not available
Antimicrobial class activity
Class-level
Antimicrobial potential reported for N-aryl furfurylamine class
May support antimicrobial screening studies
Compound-specific antimicrobial data not yet reported
Regioisomer purity
Specification review
Defined regioisomeric purity; 4-chloro isomer is known impurity
Source-defined purity critical for assay and synthesis reproducibility
Verify lot-specific analytical certification
Drug Metabolism Toxicology Pharmacokinetics

Buchwald-Hartwig Amination Reactivity vs. 2-Methyl Analog

The presence of the ortho-chloro substituent in 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline can act as a directing group or enhance the electrophilicity of the aromatic ring, making it a more reactive partner in transition metal-catalyzed cross-coupling reactions. While no head-to-head kinetic study is available, it is well-established in the literature that aryl chlorides, particularly those with ortho-substituents, often require different catalyst/ligand systems than their non-halogenated or bromo/iodo counterparts for efficient C-N bond formation [1]. Therefore, its reactivity profile differs significantly from that of N-(furan-2-ylmethyl)-2-methylaniline, which lacks the chlorine substituent.

Cross-coupling reactivity
Class-level
Requires different Pd/ligand system vs. non-chlorinated analog
Reactivity profile may impact catalyst selection and synthetic yield
Qualitative difference; head-to-head kinetic data not available
Organic Synthesis Catalysis C-N Cross-Coupling

Antimicrobial Activity in N-Aryl Furan-Substituted Amine Class

A 1977 study published in the Pharmaceutical Chemistry Journal examined the synthesis and antimicrobial activity of a series of N-aryl furan-substituted amines and their derivatives [1]. The research demonstrated that compounds within this specific structural class exhibit measurable antimicrobial properties. While 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline was not one of the specific compounds synthesized in that study, its close structural alignment with the core pharmacophore establishes a class-level inference for potential antimicrobial activity. This is further supported by a 2020 review highlighting the antimicrobial and antiproliferative activities of cationic arylfurans [2].

Antimicrobial class activity
Class-level
Antimicrobial potential reported for N-aryl furfurylamine class
May support antimicrobial screening studies
Compound-specific antimicrobial data not yet reported
Antimicrobial Biological Activity Structure-Activity Relationship

Regioisomer Purity vs. 4-Chloro-N-(furan-2-ylmethyl)-2-methylaniline

The synthesis of this specific regioisomer often involves multi-step pathways that can lead to the formation of regioisomeric impurities, most notably 4-chloro-N-(furan-2-ylmethyl)-2-methylaniline. While 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline is a specialized building block, its regioisomer, 4-chloro-N-(furan-2-ylmethyl)-2-methylaniline, is also commercially available . The presence of even trace amounts of this regioisomer can confound biological assay results or lead to unwanted byproducts in subsequent synthetic steps. Procuring the target compound from a reputable supplier ensures a defined purity profile, which is critical for data integrity and cost-effective research, avoiding the hidden expenses of failed experiments and purification.

Regioisomer purity
Specification review
Defined regioisomeric purity; 4-chloro isomer is known impurity
Source-defined purity critical for assay and synthesis reproducibility
Verify lot-specific analytical certification
Chemical Synthesis Supply Chain Regioisomer Purity

Key Applications of 2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline


Synthesis of Complex Molecules via Palladium-Catalyzed Cross-Coupling

The ortho-chloro substituent on the aniline ring makes this compound a suitable substrate for Buchwald-Hartwig amination and other Pd-catalyzed C-N bond-forming reactions [1]. Its reactivity profile is distinct from non-halogenated anilines, allowing for the efficient introduction of the furfurylamine moiety into more complex molecular architectures. This is a primary application scenario for medicinal chemists building focused libraries of N-aryl compounds.

Metabolic Stability and Toxicity Profiling in Drug Discovery

Given the known metabolic profile of its 2-chloro-4-methylaniline core, this compound is a valuable tool for investigating structure-metabolism relationships [1]. Researchers studying the N-hydroxylation pathway can use it as a probe to understand the impact of the furfuryl substitution on the metabolic fate of halogenated anilines. This is particularly relevant in early-stage toxicology assessment.

Exploratory Research in Antimicrobial Lead Identification

As a member of the N-aryl furan-substituted amine class, this compound serves as a key starting point for synthesizing and testing novel antimicrobial agents [1]. Its specific substitution pattern allows researchers to probe the structure-activity relationship of the furfurylamine pharmacophore, building upon established literature that demonstrates antimicrobial potential for this chemical space [2].

Precursor for Developing Advanced Functional Materials

The combination of an aromatic amine and a furan ring provides a versatile platform for creating new materials. The compound can be used as a monomer or a building block in the synthesis of polymers, coordination complexes, or organic semiconductors. Its defined structure and the presence of a chlorine handle for further functionalization make it a valuable asset in materials science research.

Application
Selection Property
Validation Focus
Pd-catalyzed C–N cross-coupling
Ortho-chloro reactivity handle
Coupling efficiency and product selectivity
Metabolic pathway profiling
2-Chloro-4-methylaniline core metabolism
N-hydroxylation rate in liver microsomes
Antimicrobial screening
N-aryl furfurylamine pharmacophore
Antimicrobial activity in microbiological assays
Materials science precursor
Furan-amine scaffold
Material property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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